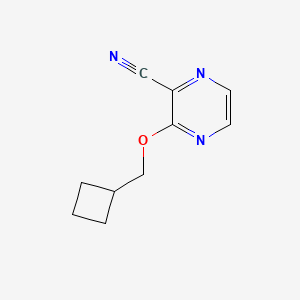

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Description

BenchChem offers high-quality 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(cyclobutylmethoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-9-10(13-5-4-12-9)14-7-8-2-1-3-8/h4-5,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNDIXRVYUIHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Abstract: This document provides a comprehensive technical overview of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (CAS Number 1250132-05-8), a novel heterocyclic compound. While direct literature on this specific molecule is sparse, this guide constructs a robust scientific framework based on the well-established chemistry of its core components: the pyrazine-2-carbonitrile scaffold and the cyclobutyl moiety. We present a prospective synthesis, outline detailed characterization protocols, and explore its potential applications in drug discovery, particularly as a kinase inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related chemical spaces.

Introduction: The Pyrazine-2-Carbonitrile Scaffold and the Cyclobutyl Advantage

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its two nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, making it an ideal platform for interacting with biological targets.[3] The pyrazine-2-carbonitrile substitution pattern is of particular interest, with the nitrile group serving as a potent hydrogen bond acceptor or a bioisostere for other functional groups, while also providing a synthetic handle for further elaboration.[2]

The subject of this guide, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, combines this valuable heterocyclic core with a cyclobutylmethoxy substituent. The incorporation of a cyclobutane ring into drug candidates is a modern medicinal chemistry strategy used to confer several advantageous properties.[1][4] These include:

-

Improved Metabolic Stability: The cyclobutyl group can block sites of metabolism, increasing the half-life of a compound.[4]

-

Enhanced Lipophilicity and Solubility: It can be used to fine-tune the physicochemical properties of a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Restriction: The puckered, three-dimensional nature of the cyclobutane ring can lock a molecule into a bioactive conformation, improving potency and selectivity.[4]

-

Novel Vector Exploration: It provides unique exit vectors for exploring the three-dimensional space of a target's binding pocket.[4][5]

This guide will therefore explore 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile as a molecule of high interest, leveraging established chemical principles to propose its synthesis and predict its properties and applications.

Proposed Synthesis Pathway

The most logical and efficient synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile involves a two-step process starting from the commercially available pyrazine-2-carbonitrile. The strategy hinges on the chlorination of the pyrazine ring followed by a nucleophilic aromatic substitution (SNAr) reaction with cyclobutylmethanol.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

The key intermediate, 3-chloropyrazine-2-carbonitrile, is prepared via direct chlorination of pyrazine-2-carbonitrile. The electron-withdrawing nitrile group deactivates the pyrazine ring, necessitating potent chlorinating agents.

Experimental Protocol:

-

To a solution of pyrazine-2-carbonitrile (1.0 eq) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).[6][7]

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add sulfuryl chloride (SO₂Cl₂) (4.0 eq) or thionyl chloride (SOCl₂) dropwise over 10-15 minutes, maintaining the internal temperature below 10 °C.[7][8]

-

Allow the reaction mixture to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto ice water.

-

Neutralize the aqueous layer with a solid base, such as sodium bicarbonate (NaHCO₃).[6][7]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: dichloromethane or a hexane/ethyl acetate gradient) to yield 3-chloropyrazine-2-carbonitrile as a white solid.[6][7]

Causality: The addition of catalytic DMF forms the Vilsmeier-Haack reagent in situ, which is the active electrophilic chlorinating species. The electron-deficient pyrazine ring is susceptible to this powerful reagent, leading to regioselective chlorination predominantly at the 3-position.

Step 2: Synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the electron-poor pyrazine ring is displaced by the alkoxide generated from cyclobutylmethanol.

Experimental Protocol:

-

Alkoxide Formation: In a separate flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.[9]

-

Slowly add a solution of cyclobutylmethanol (1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms the sodium cyclobutylmethoxide nucleophile in situ.

-

SNAr Reaction: Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.

-

Heat the reaction mixture to reflux (or to 80 °C) and stir for 12-18 hours, monitoring by TLC or HPLC.[8]

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via silica gel column chromatography to afford the final product, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Causality: The pyrazine ring, activated by the two ring nitrogens and the adjacent electron-withdrawing nitrile group, is highly susceptible to nucleophilic attack. The potent sodium cyclobutylmethoxide nucleophile readily displaces the chloride leaving group to form the desired ether linkage. Anhydrous conditions are critical as water would quench the alkoxide and NaH.

Physicochemical and Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile must be confirmed through rigorous analytical techniques. Based on data from analogous structures, the following characteristics are predicted.[10]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1250132-05-8 | User Provided |

| Molecular Formula | C₁₀H₁₁N₃O | Calculated |

| Molecular Weight | 189.22 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid or oil | Predicted |

| XLogP3 | ~1.5 - 2.0 | Predicted |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.4-8.6 (m, 2H, pyrazine H-5, H-6)

-

δ 4.4-4.6 (d, 2H, -O-CH₂ -cyclobutyl)

-

δ 2.7-2.9 (m, 1H, -CH₂-CH -(CH₂)₂)

-

δ 1.8-2.2 (m, 6H, cyclobutyl -CH₂- protons)

-

Rationale: The pyrazine protons will appear in the aromatic region as doublets or multiplets. The methylene protons adjacent to the oxygen will be downfield due to the deshielding effect of the oxygen atom. The remaining cyclobutyl protons will appear in the aliphatic region.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155-160 (C-3, attached to oxygen)

-

δ 140-145 (C-5, C-6)

-

δ 130-135 (C-2, attached to CN)

-

δ 115-118 (C≡N)

-

δ 70-75 (-O-CH₂ -)

-

δ 35-40 (-CH - of cyclobutyl)

-

δ 25-30 (-CH₂ - of cyclobutyl)

-

δ 18-22 (-CH₂ - of cyclobutyl)

-

Rationale: Carbons attached to heteroatoms (N, O) or electron-withdrawing groups (CN) will be the most downfield. The nitrile carbon is characteristic, and the aliphatic carbons of the cyclobutyl group will be the most upfield.

-

-

FT-IR (KBr, cm⁻¹):

-

~3050-3100 (Aromatic C-H stretch)

-

~2950-2850 (Aliphatic C-H stretch)

-

~2230-2240 (Strong, sharp C≡N stretch)[6]

-

~1550-1600 (C=N, C=C ring stretch)

-

~1200-1250 (Aryl-O-C asymmetric stretch)

-

~1000-1050 (Aryl-O-C symmetric stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z (calculated for C₁₀H₁₁N₃O): 189.09

-

Expected [M+H]⁺: 190.10

-

Purity Assessment: HPLC Protocol

A self-validating protocol for purity assessment is crucial.

Protocol:

-

Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.[10]

-

Analysis: Inject 5 µL. The purity is determined by the peak area percentage of the main product peak.

Potential Applications in Drug Discovery

Pyrazine-2-carbonitrile derivatives have shown significant promise as kinase inhibitors.[2] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile aligns well with the pharmacophore of many ATP-competitive kinase inhibitors.

-

Hinge Binding: The pyrazine nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase "hinge region," a common anchoring point for inhibitors.

-

Hydrophobic Interactions: The cyclobutyl group is ideally suited to occupy and interact with hydrophobic pockets within the ATP binding site, potentially enhancing potency and selectivity.[4]

-

Vectorial Orientation: The methoxy linker provides a defined vector, orienting the cyclobutyl group into specific regions of the binding site that might not be accessible to planar aromatic substituents. This can be exploited to achieve selectivity for one kinase over another.

Given these features, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile represents a promising starting point for lead optimization campaigns targeting various kinases implicated in oncology, inflammation, and other therapeutic areas.

Safety and Handling

While no specific safety data exists for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, a cautious approach based on its constituent functional groups is warranted.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Hazards of Nitriles: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[11] In case of exposure, seek immediate medical attention.

-

Hazards of Pyrazines: Pyrazine derivatives can cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a molecule with significant untapped potential in the field of drug discovery. By leveraging established synthetic methodologies for the pyrazine-2-carbonitrile core, a reliable pathway to its synthesis is readily achievable. Its unique combination of a proven pharmacophoric scaffold with the advantageous properties of a cyclobutyl moiety makes it a compelling candidate for screening and development, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic applications of this promising compound.

References

- BenchChem. (2025).

- Willems, M., et al. (2020).

- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.

- Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135.

- MDPI. (2021).

- Bentham Science. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem.

- ACS Publications. (2025). Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile. Crystal Growth & Design.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- BenchChem. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. BenchChem.

-

National Center for Biotechnology Information. (n.d.). Pyrazinecarbonitrile. PubChem. Retrieved from [Link]

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 3-Chloropyrazine-2-carbonitrile. PubChem. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-Chloropyrazine-2-carbonitrile synthesis.

- PubMed. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.

- ResearchGate. (2016). How to prepare Sodium Methoxyde Solution (1 M)?.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 7. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

An In-Depth Technical Guide to the Chemical Properties of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a cornerstone in heterocyclic chemistry, renowned for its presence in a myriad of biologically active compounds and functional materials.[1] As a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, the pyrazine ring system imparts unique electronic and steric properties to molecules.[2] Its electron-deficient nature influences its reactivity and provides a valuable platform for designing molecules with specific biological targets.[3][4] Pyrazine derivatives have found applications as pharmaceuticals, including antimycobacterial agents and kinase inhibitors, as well as in the realm of materials science in the development of polymers and optical devices.[1][3]

This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile . While this molecule is not extensively documented in current literature, this guide will leverage established principles of pyrazine chemistry to project its synthesis, physicochemical properties, reactivity, and potential applications. By dissecting the interplay between the pyrazine-2-carbonitrile core and the cyclobutylmethoxy substituent, we aim to provide a robust predictive framework for researchers interested in this and related compounds.

Proposed Synthesis

The synthesis of 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group from the 3-position of the pyrazine ring by the alkoxide of cyclobutylmethanol. A plausible starting material for this synthesis is 3-chloropyrazine-2-carbonitrile, a commercially available and reactive intermediate.[5]

The proposed synthetic pathway is outlined below:

Caption: Proposed two-step synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

Experimental Protocol: Proposed Synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Cyclobutylmethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Alkoxide Formation: To a solution of cyclobutylmethanol (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise. If using potassium carbonate, add 2-3 equivalents.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Cool the alkoxide solution back to 0 °C and add a solution of 3-chloropyrazine-2-carbonitrile (1.0 equivalent) in anhydrous THF or DMF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile.

Physicochemical Properties

The predicted physicochemical properties of 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile are summarized in the table below. These are estimations based on the known properties of the pyrazine-2-carbonitrile core and the contribution of the cyclobutylmethoxy substituent.

| Property | Predicted Value |

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.22 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. |

| pKa (of the pyrazine nitrogens) | Expected to be slightly lower than that of pyrazine (pKa ≈ 0.6) due to the electron-withdrawing nature of the nitrile and ether groups. |

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectral data for 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile, which are crucial for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR | - Pyrazine protons: Two doublets in the aromatic region (δ 8.0-8.5 ppm).- -OCH₂- protons: A doublet adjacent to the cyclobutyl group.- Cyclobutyl protons: A multiplet for the methine proton and complex multiplets for the remaining methylene protons. |

| ¹³C NMR | - Pyrazine carbons: Signals in the aromatic region (δ 130-160 ppm), including the carbon bearing the nitrile group and the carbon attached to the ether oxygen.- Nitrile carbon: A characteristic signal around δ 115-120 ppm.- -OCH₂- carbon: A signal around δ 70-80 ppm.- Cyclobutyl carbons: Signals in the aliphatic region. |

| FT-IR (cm⁻¹) | - C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.- C-O-C stretch: A strong band in the region of 1050-1150 cm⁻¹.- Aromatic C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region.- C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclobutyl group or the entire cyclobutylmethoxy moiety. |

Reactivity

The reactivity of 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile is governed by the interplay of its functional groups: the pyrazine ring, the nitrile group, and the ether linkage.

Caption: Key reactive sites and potential transformations of the title compound.

-

The Pyrazine Ring: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if there are other activating groups or if a good leaving group is present. The existing substituents (alkoxy and nitrile) will further influence the regioselectivity of any subsequent reactions.

-

The Nitrile Group: The carbonitrile functionality is a versatile synthetic handle. It can undergo:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding amide and further to the carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

-

-

The Ether Linkage: The cyclobutylmethoxy group is a relatively stable ether. Cleavage of the C-O bond would likely require harsh conditions, such as treatment with strong acids like HBr or HI.

Potential Applications in Drug Discovery

The pyrazine-2-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases.[4] The nitrile group can also participate in hydrogen bonding or be used as a point for further chemical modification.

Derivatives of pyrazine-2-carbonitrile have been investigated as inhibitors of various kinases, including Checkpoint Kinase 1 (CHK1).[3][6] The introduction of the cyclobutylmethoxy group at the 3-position could modulate the compound's potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability, and cell permeability). The cyclobutyl moiety, being a non-planar saturated ring, can explore different regions of a binding pocket compared to more traditional aromatic or linear alkyl substituents. Therefore, 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile represents a promising lead compound for further optimization in kinase inhibitor discovery programs and potentially in other areas of medicinal chemistry where the pyrazine scaffold has shown utility.

Conclusion

While 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile is a novel chemical entity, a thorough understanding of the chemistry of the pyrazine-2-carbonitrile core allows for robust predictions of its synthesis, properties, and reactivity. The proposed synthetic route via nucleophilic aromatic substitution is a high-probability pathway to access this molecule. Its potential as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, warrants further investigation. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this and related pyrazine derivatives.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73172, Pyrazinecarbonitrile. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

- European Patent Office. (1986, July 16).

-

Molecules. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

Pharmaceuticals. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

-

Organic Syntheses. (2017, January 25). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. [Link]

- Google Patents. (2016, August 2). 5-(pyridin-2-yl-amino)

-

MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

Matrix Fine Chemicals. PYRAZINE-2-CARBONITRILE | CAS 19847-12-2. [Link]

-

Chemical Papers. (2006). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

- Google Patents.

-

ChemSrc. Pyrazinecarbonitrile | CAS#:19847-12-2. [Link]

-

Wikipedia. Pyrazine. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 6. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile molecular weight and formula

Physicochemical Profiling, Synthetic Protocols, and Medicinal Utility [1][2]

Abstract

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a specialized heterocyclic building block utilized in the design of kinase inhibitors (e.g., CHK1, PI3K) and antitubercular agents.[1] Characterized by an electron-deficient pyrazine core substituted with a lipophilic cyclobutyl ether and a reactive nitrile handle, this scaffold offers a unique vector for optimizing ligand-protein interactions.[1] This guide provides a definitive technical analysis of its molecular properties, validated synthetic routes, and downstream applications in fragment-based drug discovery (FBDD).[1]

Part 1: Physicochemical Properties & Molecular Identity[1]

Molecular Specifications

The molecule comprises a pyrazine ring substituted at the C2 position with a nitrile group (an electron-withdrawing pharmacophore) and at the C3 position with a cyclobutylmethoxy ether (a hydrophobic steric probe).[1]

| Property | Value | Notes |

| IUPAC Name | 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile | |

| Molecular Formula | C₁₀H₁₁N₃O | |

| Molecular Weight | 189.22 g/mol | Monoisotopic Mass: 189.0902 |

| CAS Number | Not widely assigned | Analogous to 1250132-05-8 (Cyclopropyl variant) |

| Physical State | Solid / Low-melting Solid | Predicted based on MW and polarity |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor aqueous solubility without functionalization |

Lipophilicity and Druglikeness (In Silico)

The cyclobutyl group adds significant lipophilicity compared to methyl/ethyl analogs, influencing the compound’s distribution coefficient (LogD).[1]

-

cLogP: ~2.1 – 2.4 (Predicted)[1]

-

H-Bond Donors: 0

-

H-Bond Acceptors: 4 (Nitrile N, Pyrazine N1/N4, Ether O)[1]

-

Topological Polar Surface Area (TPSA): ~63 Ų[1]

-

Lipinski Status: Compliant (MW < 500, LogP < 5, HBD < 5, HBA < 10).[1]

Part 2: Synthetic Methodology

Core Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the high reactivity of 3-chloropyrazine-2-carbonitrile .[1] The nitrile group at C2 strongly withdraws electron density from the pyrazine ring, activating the C3-chlorine toward nucleophilic attack by alkoxides.[1]

Reagents & Materials

-

Substrate: 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3)[1]

-

Nucleophile: Cyclobutylmethanol (CAS 4415-82-1)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) or KOtBu[1]

-

Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol

-

Activation: In a flame-dried flask under

, dissolve cyclobutylmethanol (1.1 equiv) in anhydrous THF. Cool to 0°C.[1] -

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.[1] Stir at 0°C for 30 min until

evolution ceases and the alkoxide forms. -

Addition: Dropwise add a solution of 3-chloropyrazine-2-carbonitrile (1.0 equiv) in THF to the alkoxide mixture.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/LCMS), heat to 50–60°C for 2–4 hours.

-

Note: The electron-deficient nature of the ring usually allows this to proceed at mild temperatures.[1]

-

-

Quench & Workup: Quench with sat.

.[1] Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes as a white to off-white solid.[1]

Reaction Mechanism Visualization

The following diagram illustrates the

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (

Part 3: Analytical Characterization[1]

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Pyrazine Protons: Two doublets (or d-d) in the aromatic region, typically

8.3 – 8.6 ppm.[1] -

OCH₂ Linker: A doublet at

4.2 – 4.4 ppm ( -

Cyclobutyl Methine: A multiplet at

2.7 – 2.9 ppm.[1] -

Cyclobutyl Methylene: A series of multiplets between

1.8 – 2.2 ppm (6 protons).[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Parent Ion:

.[1] -

Fragmentation: Loss of the cyclobutyl group or the cyclobutylmethoxy radical may be observed under high collision energy.[1]

Part 4: Applications in Drug Discovery[1]

This scaffold serves as a versatile "linchpin" intermediate.[1] The nitrile group is not the final endpoint but a reactive handle for heterocycle formation.[1]

Divergent Synthesis Pathways[1]

-

Amidoxime Formation (N-Hydroxyimidamide): Reaction with hydroxylamine (

) yields the amidoxime, a precursor to 1,2,4-oxadiazoles (common in immunomodulators).[1] -

Hydrolysis to Amide: Controlled hydrolysis (NaOH/H₂O₂) yields the primary amide, mimicking Pyrazinamide (antitubercular drug).[1]

-

Reduction to Amine: Hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (

), facilitating fragment growing into the solvent channel of kinase enzymes.[1]

Biological Relevance (Kinase Inhibition)

Analogous structures (alkoxypyrazine carbonitriles) have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1) .[1][3] The pyrazine nitrogen acts as a hinge binder, while the alkoxy group occupies the ribose pocket or hydrophobic back-pocket, depending on the substitution pattern.[1]

Figure 2: Downstream synthetic utility of the nitrile handle in medicinal chemistry campaigns.

References

-

Lainchbury, M., et al. (2012).[1][4] "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 55(22), 10229–10240.[1] Link[1]

-

Jandourek, O., et al. (2017).[1][2] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.[1] Link[1]

-

PubChem Compound Summary. (2025). "Pyrazine-2-carbonitrile."[1][5][3][6][4][7][8][9][10] National Center for Biotechnology Information.[1] Link

-

Sato, N. (1980).[1] "Studies on pyrazines. Synthesis of 3-substituted pyrazine-2-carbonitriles." Journal of Heterocyclic Chemistry, 17(1), 143-147.[1] Link[1]

Sources

- 1. Pyrazinecarbonitrile | 19847-12-2 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PYRAZINE-2-CARBONITRILE | CAS 19847-12-2 [matrix-fine-chemicals.com]

- 8. 1250132-05-8|3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 9. 3-(cyclopropylamino)pyrazine-2-carbonitrile 95% | CAS: 1250091-25-8 | AChemBlock [achemblock.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile, a heterocyclic nitrile with potential applications in drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, namely pyrazinecarbonitrile and the antiviral drug favipiravir, to infer its likely solubility profile. Furthermore, this guide outlines detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications. The principles discussed herein are grounded in the fundamental theories of solubility and are intended to provide a robust framework for formulation development and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. The ability of a compound to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its pharmacological activity. For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for designing effective delivery systems, ensuring consistent dosing, and achieving desired therapeutic outcomes.

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a molecule of interest due to its pyrazine core, a heterocyclic scaffold present in numerous biologically active compounds. The presence of a nitrile group and a cyclobutylmethoxy substituent introduces specific electronic and steric features that influence its intermolecular interactions and, consequently, its solubility. This guide aims to provide a detailed exploration of these factors and to equip researchers with the necessary knowledge and methodologies to accurately assess the solubility of this compound in a range of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

2.1. Structural Analysis

-

Pyrazine Ring: The pyrazine ring is a nitrogen-containing heterocycle. The two nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

-

Nitrile Group (-C≡N): The nitrile group is polar and can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

-

Cyclobutylmethoxy Group (-O-CH₂-C₄H₇): This substituent adds a degree of lipophilicity to the molecule. The ether linkage provides a hydrogen bond acceptor site. The cyclobutyl group is a non-polar, bulky aliphatic moiety that will favor solubility in non-polar organic solvents.

Based on this structure, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is expected to be a crystalline solid with a relatively high melting point, characteristic of many pyrazine derivatives. Its solubility will be a balance between the polar pyrazine and nitrile functionalities and the non-polar cyclobutylmethoxy side chain.

2.2. Insights from Structurally Related Compounds

To build a more concrete prediction, we can examine the known solubility of pyrazinecarbonitrile and favipiravir.

-

Pyrazinecarbonitrile: This parent compound is reported to be slightly soluble in water, acetonitrile, and chloroform[1]. More specific data indicates its solubility in ethanol is 29.96 g/L, in methanol is 81.05 g/L, and in isopropanol is 13.81 g/L[2]. This suggests that the pyrazinecarbonitrile core has a moderate affinity for both polar and non-polar organic solvents.

-

Favipiravir (T-705): This antiviral agent is structurally similar, featuring a modified pyrazine ring. It is described as slightly soluble in water[3]. More detailed data reveals its solubility in various solvents:

Table 1: Solubility of Structurally Related Compounds

| Compound | Solvent | Solubility | Reference |

| Pyrazinecarbonitrile | Ethanol | 29.96 g/L | [2] |

| Pyrazinecarbonitrile | Methanol | 81.05 g/L | [2] |

| Pyrazinecarbonitrile | Isopropanol | 13.81 g/L | [2] |

| Pyrazinecarbonitrile | Water | 8.02 g/L | [2] |

| Favipiravir | Ethanol | 12 mg/mL | [4] |

| Favipiravir | DMSO | 126 mg/mL | [4] |

| Favipiravir | Water | 5 mg/mL | [4] |

Based on this comparative analysis, 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is predicted to exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, and lower to moderate solubility in alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be low due to the polarity of the pyrazine and nitrile groups.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental methods. The following section details a standard protocol for the shake-flask method, a widely accepted technique for solubility measurement.

3.1. The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

3.1.1. Materials and Reagents

-

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane, Hexanes)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.1.2. Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

3.1.3. Step-by-Step Protocol

-

Preparation: Add an excess amount of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the respective vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve prepared from known concentrations of the compound should be used for accurate quantification.

3.2. High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where sample availability may be limited, high-throughput solubility screening methods can be employed. These methods, often utilizing 96-well plates, can provide rapid, albeit less precise, solubility estimates. Common HTS techniques include nephelometry and direct UV quantification.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

4.1. Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to have moderate solvating power for the target molecule due to interactions with the pyrazine nitrogens and the nitrile group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate polar molecules. They are expected to be good solvents for 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile.

-

Non-polar Solvents (e.g., Hexanes, Toluene): These solvents will primarily interact with the cyclobutylmethoxy group through van der Waals forces. The polar pyrazine and nitrile moieties will limit solubility in these solvents.

4.2. Temperature

For most solid solutes, solubility increases with temperature. This relationship can be quantified by the van't Hoff equation. Determining the temperature dependence of solubility is crucial for processes such as crystallization and formulation at different storage conditions.

4.3. Crystalline Form (Polymorphism)

The crystalline form of a solid can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities. It is essential to characterize the solid form of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile being used in solubility studies.

Conclusion and Future Directions

While direct experimental data on the solubility of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile in organic solvents is currently lacking, a systematic approach based on its chemical structure and the properties of analogous compounds provides a strong predictive framework. The experimental protocols detailed in this guide offer a clear path for researchers to generate the precise and reliable data needed for informed decision-making in drug development.

Future work should focus on the experimental determination of the solubility of this compound in a diverse range of pharmaceutically relevant solvents. Additionally, investigating its polymorphism and the thermodynamic parameters of dissolution will provide a more complete understanding of its physicochemical properties, ultimately accelerating its potential development as a therapeutic agent.

References

- World Journal of Pharmaceutical and Medical Research. (2025). Favipiravir as an antiviral drug.

- Bendas, E. R., et al. (2023). Does the Ethnic Difference Affect the Pharmacokinetics of Favipiravir? A Pharmacokinetic Study in Healthy Egyptian Volunteers. Drug Research, 73(S 01), e220095.

- ACS Publications. (2021).

-

PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

- University of Calgary. (2023). Solubility of Organic Compounds.

-

PubChem. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

- UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.

- MDPI. (n.d.).

- International Journal of Chemical and Biological Sciences. (n.d.).

-

The Good Scents Company. (n.d.). Pyrazinecarbonitrile. Retrieved from [Link]

- Autech Industry. (n.d.).

-

Easchem Co., Ltd. (n.d.). Weston™ 705 & 705T. Retrieved from [Link]

- Addivant. (n.d.). The next-generation nonylphenol-free phosphite liquid antioxidant.

- SI Group. (2019). WESTONTM 705 phosphite.

- MDPI. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- Data.gov. (2025). Compound 528320: Pyrazine, 3-methoxy-2-octyl.

Sources

The Pivotal Role of the Cyclobutylmethoxy Moiety in Pyrazine Derivatives: A Structure-Activity Relationship Deep Dive for Drug Discovery

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the intricate structure-activity relationships (SAR) of a specific, highly promising subclass: cyclobutylmethoxy pyrazine derivatives. By dissecting the influence of the pyrazine core, the cyclobutylmethoxy side chain, and various substitutions, we aim to provide a comprehensive resource for the rational design of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This document moves beyond a mere recitation of facts to offer insights into the causal relationships between molecular architecture and biological function, grounded in established experimental data and synthetic protocols.

The Pyrazine Core: A Privileged Scaffold in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal anchor for engaging with biological targets.[4] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][5] Their versatility stems from the tunable nature of the pyrazine core, which allows for the strategic placement of substituents to optimize potency, selectivity, and pharmacokinetic properties.

The Cyclobutylmethoxy Group: A Key Modulator of Potency and Selectivity

The incorporation of a cyclobutylmethoxy group onto the pyrazine scaffold has emerged as a particularly fruitful strategy in the development of potent and selective kinase inhibitors. The cyclobutyl group, a four-membered carbocycle, offers a unique combination of conformational rigidity and three-dimensionality that can significantly enhance binding affinity to target proteins.[6]

Rationale for the Cyclobutyl Moiety

Studies on various kinase inhibitors have revealed that the cyclobutyl group is often more optimal for biological activity compared to other alkyl or aryl substituents.[7] This preference can be attributed to several factors:

-

Conformational Constraint: The puckered nature of the cyclobutane ring restricts the conformational freedom of the side chain, which can pre-organize the molecule into a bioactive conformation for optimal target engagement.[6]

-

Hydrophobic Interactions: The cyclobutyl group provides a well-defined hydrophobic surface that can effectively occupy hydrophobic pockets within the ATP-binding site of kinases.

-

Vectorial Projection: The defined geometry of the cyclobutyl ring can project other functional groups into specific regions of the binding site to form additional favorable interactions.

The Methoxy Linker: More Than Just a Spacer

The methoxy linker connecting the cyclobutyl ring to the pyrazine core is not merely a passive spacer. Its oxygen atom can act as a hydrogen bond acceptor, and its presence influences the overall polarity and metabolic stability of the molecule. The choice of an ether linkage can also impact the torsional angles of the side chain, further refining the presentation of the cyclobutyl group to the target protein.

Structure-Activity Relationship (SAR) of Cyclobutylmethoxy Pyrazine Derivatives

The biological activity of cyclobutylmethoxy pyrazine derivatives is exquisitely sensitive to structural modifications at various positions. The following sections dissect the key SAR trends observed in this class of compounds, primarily focusing on their role as kinase inhibitors, a domain where they have shown significant promise.

Substitutions on the Pyrazine Ring

Modifications to the pyrazine core are critical for modulating potency, selectivity, and physicochemical properties.

-

Position and Nature of Substituents: The placement of substituents on the pyrazine ring dramatically impacts activity. For instance, in a series of 2,6-disubstituted pyrazine derivatives, the nature of the substituent at the 6-position was found to be crucial for inhibitory activity against Casein Kinase 2 (CK2).[7]

-

Introduction of Fused Rings: Fusing the pyrazine ring with other heterocyclic systems, such as imidazole or triazole, can lead to the development of highly potent and selective inhibitors. For example, imidazo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine cores have been successfully employed in the design of potent kinase inhibitors.[8][9]

The following diagram illustrates the key substitution points on the pyrazine ring that are often explored in SAR studies.

Caption: Key substitution points on the pyrazine core for SAR exploration.

Modifications of the Cyclobutylmethoxy Side Chain

While the cyclobutylmethoxy moiety is often a key pharmacophore, subtle modifications can further enhance activity.

-

Stereochemistry: The stereochemistry of the cyclobutyl ring can be critical. Different stereoisomers may exhibit significantly different biological activities due to the precise spatial arrangement of atoms required for optimal binding.

-

Substitution on the Cyclobutyl Ring: The addition of small substituents, such as methyl groups, to the cyclobutane ring can be explored to probe for additional hydrophobic interactions within the binding pocket. A patent on cyclobutane derivatives as Janus Kinase (JAK) inhibitors suggests that such modifications can be beneficial.[6]

Quantitative SAR (QSAR) Insights

Quantitative structure-activity relationship (QSAR) studies on pyrazine derivatives have provided valuable insights into the physicochemical properties that govern their biological activity.[10] These studies often reveal the importance of electronic and topological descriptors in predicting the potency of these compounds.[10] For instance, the distribution of electron density on the pyrazine ring can significantly influence its ability to interact with target residues.[10]

Table 1: Representative SAR Data for Pyrazine-Based Kinase Inhibitors

| Compound ID | Pyrazine Core Modification | R-Group at Position X | Target Kinase | IC50 (nM) | Reference |

| A-1 | 2-amino-6-phenylpyrazine | H | CK2 | >10,000 | [7] |

| A-2 | 2-amino-6-(4-chlorophenyl)pyrazine | H | CK2 | 5,200 | [7] |

| B-1 | Pyrazolo[1,5-a]pyrazine | 3-cyclopropyl | JAK1 | <10 | [9] |

| B-2 | Pyrazolo[1,5-a]pyrazine | 3-cyclobutyl | JAK1 | <10 | [9] |

| C-1 | Imidazo[1,2-a]pyrazine | 2-(4-hydroxyphenyl) | CDK9 | 7,880 | [9] |

| C-2 | Imidazo[1,2-a]pyrazine | 2-(3,4-dihydroxyphenyl) | CDK9 | 5,120 | [9] |

Note: This table presents representative data from related pyrazine series to illustrate general SAR principles, as specific quantitative data for a comprehensive series of cyclobutylmethoxy pyrazine derivatives is not available in a single public source.

Experimental Protocols

General Synthetic Protocol for Cyclobutylmethoxy Pyrazine Derivatives

The synthesis of cyclobutylmethoxy pyrazine derivatives typically involves a multi-step sequence. A representative synthetic route is outlined below.

Step 1: Synthesis of a Halogenated Pyrazine Intermediate A commercially available aminopyrazine is a common starting material. Halogenation, for example, using N-bromosuccinimide (NBS) or selectfluor, can introduce a handle for subsequent coupling reactions.

Step 2: Suzuki or Stille Coupling to Introduce Aryl or Heteroaryl Substituents The halogenated pyrazine can be coupled with a variety of boronic acids or stannanes to install desired substituents on the pyrazine core.

Step 3: Nucleophilic Aromatic Substitution to Introduce the Cyclobutylmethoxy Moiety A key step involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyrazine ring with cyclobutylmethanol in the presence of a suitable base (e.g., sodium hydride).

The following diagram illustrates a generalized synthetic workflow.

Sources

- 1. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-Alkoxypyrazine-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous compounds with diverse pharmacological activities.[1][2] The strategic substitution of this core, particularly with a carbonitrile at the 2-position and an alkoxy group at the 3-position, gives rise to the 3-alkoxypyrazine-2-carbonitrile scaffold. This structural motif has proven to be a highly versatile template for the development of potent and selective therapeutic agents. These compounds have been extensively investigated for their antiviral, anticancer, and antimycobacterial properties, often exerting their effects through precise interactions with key biological targets like kinases and viral polymerases.[1][3][4] This guide provides a comprehensive overview of the synthesis, prominent biological applications, and structure-activity relationships (SAR) of 3-alkoxypyrazine-2-carbonitriles, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Strategic Importance of the 3-Alkoxypyrazine-2-carbonitrile Core

The unique arrangement of substituents on the 3-alkoxypyrazine-2-carbonitrile core imparts specific electronic and steric properties that are crucial for biological activity.

-

Pyrazine Ring: As a bioisostere of pyrimidine and other heterocycles, the pyrazine core serves as an excellent scaffold for positioning substituents in precise three-dimensional space to interact with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, anchoring the molecule within a protein's binding site.[5]

-

2-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group and a versatile synthetic handle. It can participate in crucial hydrogen bonding interactions with protein residues and is often found in enzyme inhibitors.[6] Its linear geometry and compact size allow it to probe narrow hydrophobic pockets within an active site.

-

3-Alkoxy Group: The alkoxy substituent is a key modulator of the molecule's physicochemical properties. It can influence solubility, lipophilicity, and metabolic stability. More importantly, the alkoxy chain can be tailored to extend into specific sub-pockets of a target protein, enabling the optimization of potency and selectivity. By varying the length, branching, and terminal functionalization of the alkoxy group, medicinal chemists can fine-tune the compound's interaction with the target.[3]

General Synthesis Strategies

The most common and versatile approach to synthesizing the 3-alkoxypyrazine-2-carbonitrile scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a pyrazine ring activated by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group, such as a halogen, at the 3-position.

A common precursor is 3-chloropyrazine-2-carbonitrile, which is commercially available or can be synthesized from pyrazine-2-carbonitrile.[7][8] The chlorine atom is then displaced by an alcohol in the presence of a base to yield the desired 3-alkoxypyrazine-2-carbonitrile. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., THF, DMF) is critical for achieving high yields and depends on the nucleophilicity of the alcohol.

Caption: General Synthetic Workflow for 3-Alkoxypyrazine-2-carbonitriles.

Experimental Protocol: Synthesis of a Representative 3-Alkoxypyrazine-2-carbonitrile

This protocol describes the synthesis of a generic 3-alkoxy derivative from 3-chloropyrazine-2-carbonitrile and a primary alcohol.

Materials:

-

Desired Alcohol (R-CH2OH) (1.2 eq.)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (1.2 eq.) and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.3 eq.) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the more nucleophilic alkoxide in situ. The reaction is exothermic and produces hydrogen gas, necessitating careful addition at low temperature.

-

Reaction Initiation: Stir the resulting suspension at 0 °C for 30 minutes. Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise to the flask.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution to neutralize any unreacted NaH.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Final Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-alkoxypyrazine-2-carbonitrile product. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

Antiviral Agents: Targeting Viral Polymerase

The most prominent application of this scaffold is in antiviral therapy, exemplified by Favipiravir (T-705) . Favipiravir is a prodrug that is intracellularly converted to its active phosphoribosylated form, favipiravir-RTP.[2][4] This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.

Mechanism of Action: Favipiravir-RTP selectively inhibits the viral RdRp, leading to the termination of viral RNA synthesis.[4] This mechanism confers broad-spectrum activity against influenza viruses, Ebola virus, and coronaviruses.[4][10][11] The core 6-fluoro-3-hydroxypyrazine-2-carboxamide structure of Favipiravir is closely related to the 3-alkoxypyrazine-2-carbonitrile scaffold, highlighting the importance of the pyrazine core in targeting viral enzymes.[12]

Anticancer Agents: Checkpoint Kinase 1 (CHK1) Inhibition

In oncology, the 3-alkoxypyrazine-2-carbonitrile scaffold has been successfully employed to develop potent and selective inhibitors of Checkpoint Kinase 1 (CHK1). CHK1 is a critical kinase in the DNA damage response (DDR) pathway. Many cancer cells have defects in their G1 checkpoint, making them heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, for survival after DNA damage.

Mechanism of Action: Inhibiting CHK1 in these cancer cells abrogates the cell cycle checkpoints. When combined with DNA-damaging chemotherapy, CHK1 inhibitors prevent cancer cells from repairing the damage, forcing them into premature and lethal mitosis (mitotic catastrophe). A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent, selective, and orally bioavailable CHK1 inhibitors.[3] The optimized compound from this series, CCT244747, demonstrated significant antitumor activity both in combination with chemotherapy and as a single agent.[3]

Caption: Mechanism of CHK1 Inhibition in Cancer Therapy.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-alkoxypyrazine-2-carbonitrile scaffold has yielded crucial insights into the structural requirements for potent biological activity. The following table summarizes SAR data for a series of CHK1 inhibitors.[3]

| Compound ID | R Group (at 3-position) | CHK1 IC₅₀ (nM) | Key Insights |

| Lead Scaffold | -O-CH₃ | >1000 | The simple methoxy group provides a baseline but lacks the necessary interactions for high potency. |

| Cpd A | -O-CH(CH₃)CH₂N(CH₃)₂ | 15 | Introduction of a basic amine and chirality significantly improves potency, likely by forming a salt bridge in a specific sub-pocket. |

| Cpd B | -O-CH₂CH₂N(CH₃)₂ | 80 | Removing the methyl group (chirality) from the alkoxy chain reduces potency, suggesting a specific steric fit is required. |

| Cpd C | -O-CH(CH₃)CH₂OH | 250 | Replacing the basic amine with a hydroxyl group drastically reduces activity, confirming the importance of the ionic interaction. |

| CCT244747 | -O-CH(CH₃)CH₂N(CH₃)₂ (optimized scaffold) | 1 | Further optimization of the 5-position substituent in combination with the optimal alkoxy group leads to a highly potent inhibitor.[3] |

Data synthesized from reported findings for illustrative purposes.[3]

Key Experimental Workflow: In Vitro Kinase Inhibition Assay

To determine the potency of newly synthesized compounds against a target kinase like CHK1, a robust in vitro assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 8. 3-Chloropyrazine-2-carbonitrile CAS 55557-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile as a pharmaceutical intermediate

Executive Summary & Strategic Utility

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., CHK1, mTOR) and CNS-active agents. As a functionalized pyrazine, it serves as a critical "scaffold modifier," where the cyclobutylmethoxy moiety introduces a specific steric and lipophilic profile (

This guide details the synthesis, mechanistic pathways, and pharmaceutical applications of this intermediate, providing researchers with a validated roadmap for its integration into drug discovery campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| CAS Number | Not widely listed; Analogous to 1250132-05-8 (Cyclopropyl variant) |

| Core Scaffold | Pyrazine-2-carbonitrile |

| Key Substituent | Cyclobutylmethoxy ether (CBM) |

| Physical State | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water |

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The most robust route to 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile involves the nucleophilic displacement of a halide (typically chloride) on the electron-deficient pyrazine ring. The nitrile group at the C2 position is essential, as it withdraws electron density, activating the C3 position for nucleophilic attack.

Reaction Scheme

The synthesis couples 3-chloropyrazine-2-carbonitrile with cyclobutylmethanol using a base to generate the alkoxide nucleophile.

Optimized Experimental Protocol

Note: This protocol is adapted from standard procedures for 3-alkoxypyrazine synthesis to ensure high yield and reproducibility.

Reagents:

-

Substrate: 3-Chloropyrazine-2-carbonitrile (1.0 equiv)

-

Nucleophile: Cyclobutylmethanol (1.1 – 1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR Potassium Carbonate (

, 2.0 equiv) for milder conditions. -

Solvent: Anhydrous THF (for NaH) or DMF/Acetonitrile (for

).

Step-by-Step Methodology:

-

Activation (Alkoxide Formation):

-

If using NaH: In a flame-dried round-bottom flask under

, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dropwise add cyclobutylmethanol (1.1 equiv). Stir for 30 min at 0°C until -

If using

: Dissolve cyclobutylmethanol in DMF and add

-

-

Coupling (

):-

Cool the alkoxide solution to 0°C (if not already).

-

Add a solution of 3-chloropyrazine-2-carbonitrile (1.0 equiv) in the reaction solvent dropwise over 10–15 minutes.

-

Critical Control Point: Maintain temperature <5°C during addition to prevent side reactions (e.g., polymerization or nitrile hydrolysis).

-

-

Progression:

-

Allow the reaction to warm to Room Temperature (RT).

-

Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction is typically complete within 2–4 hours.

-

Observation: The formation of the ether linkage is indicated by the disappearance of the chloro-pyrazine starting material (

) and appearance of a more polar product.

-

-

Workup:

-

Quench carefully with saturated

solution (if NaH used) or water. -

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield Target: 85–95%.

-

Mechanistic Pathway & Logic

The reaction follows a classical addition-elimination mechanism (

Visualization: Synthesis & Mechanism[6]

Figure 1: Reaction pathway showing the activation of cyclobutylmethanol and the subsequent

Downstream Pharmaceutical Applications

Once synthesized, 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile serves as a versatile intermediate. The nitrile group (-CN) is a "masked" functional group that can be transformed into various pharmacophores.

Hydrolysis to Carboxamide (Kinase Inhibitors)

-

Reagent:

, NaOH (mild basic hydrolysis). -

Product: 3-(Cyclobutylmethoxy)pyrazine-2-carboxamide .

-

Application: This motif is structurally homologous to CHK1 inhibitors (e.g., CCT244747 analogs) where the amide forms critical hydrogen bonds in the ATP-binding pocket of the kinase.

Reduction to Aminomethyl (Bidentate Ligands)

-

Reagent:

, Raney Ni or -

Product: (3-(Cyclobutylmethoxy)pyrazin-2-yl)methanamine .

-

Application: Used in constructing bidentate ligands for GPCRs or as a linker in PROTACs (Proteolysis Targeting Chimeras).

Cyclization to Pyrazinopyrimidines

-

Reagent: Amidine or Guanidine derivatives.

-

Product: Fused bicyclic systems (e.g., Pteridines).

-

Application: Core scaffolds for mTOR and PI3K inhibitors.

Visualization: Downstream Utility

Figure 2: Divergent synthetic utility of the nitrile intermediate in drug discovery.

Safety & Handling (MSDS Summary)

While specific toxicological data for the cyclobutylmethoxy derivative may be limited, it should be handled with the same precautions as 3-chloropyrazine-2-carbonitrile and similar alkylating agents.

-

Hazards:

-

PPE Requirements:

-

Nitrile gloves (double-gloving recommended during synthesis).

-

Chemical safety goggles.

-

Fume hood operation is mandatory due to potential volatility and irritant nature of pyrazine derivatives.

-

References

-

Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 2012.

-

Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. ChemicalBook Technical Review, 2023.

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. European Journal of Medicinal Chemistry, 2023.

-

Continuous Flow Hydration of Pyrazine-2-carbonitrile. Organic Syntheses, 2017.

-

3-Chloropyrazine-2-carbonitrile Product Profile & Safety Data. PubChem Compound Summary.

Sources

Technical Whitepaper: Bioactivity Profile of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

The following technical guide details the bioactivity, pharmacological mechanism, and experimental profiling of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile .

Executive Summary

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a functionalized heterocyclic scaffold primarily utilized in the discovery of small-molecule kinase inhibitors. Belonging to the class of substituted pyrazine-2-carbonitriles , this compound serves as a critical pharmacophore and advanced intermediate. Its bioactivity is defined by the synergistic effect of the electron-deficient pyrazine core (hinge-binding motif) and the cyclobutylmethoxy substituent (hydrophobic pocket occupancy).

While often employed as a building block for high-potency drugs targeting Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase (PI3K) , the molecule itself exhibits intrinsic bioactivity as a low-molecular-weight probe for ATP-binding sites.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical baseline is essential for predicting ADME behavior and optimizing assay conditions.

| Property | Value / Description |

| IUPAC Name | 3-(cyclobutylmethoxy)pyrazine-2-carbonitrile |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| Core Scaffold | Pyrazine-2-carbonitrile |

| Key Substituent | 3-Cyclobutylmethoxy (Hydrophobic/Steric Probe) |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic, favorable for membrane permeability) |

| H-Bond Acceptors | 4 (Nitrile N, Pyrazine Ns, Ether O) |

| H-Bond Donors | 0 |

| Topological Polar Surface Area (TPSA) | ~60 Ų (High oral bioavailability potential) |

Structural Significance

The nitrile group (-CN) at position 2 is electronically withdrawing, increasing the electrophilicity of the pyrazine ring. This facilitates nucleophilic aromatic substitution (SₙAr) at position 3 during synthesis and enhances hydrogen bond interactions with kinase hinge regions (e.g., the backbone amide of cysteine residues).

Mechanism of Action (MoA)

The bioactivity of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is driven by its ability to mimic the adenine ring of ATP, allowing it to competitively inhibit protein kinases.

Primary Target Class: Serine/Threonine Kinases (CHK1)

Research into pyrazine-2-carbonitriles has established them as potent scaffolds for inhibiting Checkpoint Kinase 1 (CHK1) , a key regulator of the DNA damage response (DDR).

-